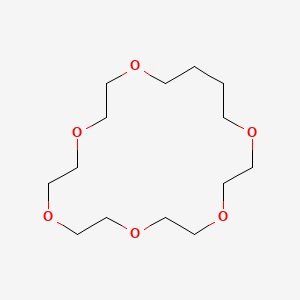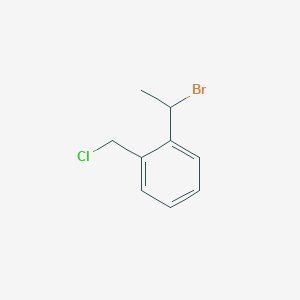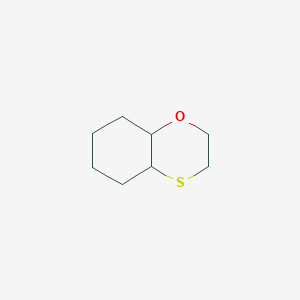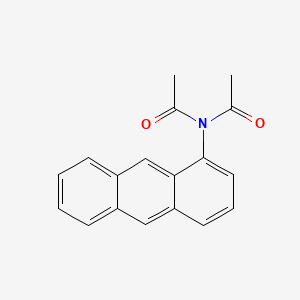
1,4,7,10,13,16-Hexaoxacycloicosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10,13,16-Hexaoxacycloicosane, also known as 18-Crown-6, is a macrocyclic compound with the molecular formula C12H24O6. It is a type of crown ether, characterized by its ability to form stable complexes with various cations. The compound is a white, hygroscopic crystalline solid with a relatively low melting point .
Métodos De Preparación
1,4,7,10,13,16-Hexaoxacycloicosane can be synthesized through a modified Williamson ether synthesis. This involves reacting triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base . The reaction proceeds as follows:
(CH2OCH2CH2Cl)2+(CH2OCH2CH2OH)2+2KOH→(CH2CH2O)6+2KCl+2H2O
Industrial production methods often involve the oligomerization of ethylene oxide, which can be purified by distillation or recrystallization from hot acetonitrile .
Análisis De Reacciones Químicas
1,4,7,10,13,16-Hexaoxacycloicosane undergoes various chemical reactions, including complexation with metal cations. It has a high affinity for potassium cations, forming stable complexes in methanol . The compound can also act as a phase-transfer catalyst in reactions such as the N-alkylation of heterocyclic compounds and the allylation of functionalized aldehydes .
Common reagents and conditions used in these reactions include potassium hydroxide, sodium borohydride, and potassium fluoride-alumina. Major products formed from these reactions include diaryl ethers, diaryl thioethers, and diarylamines .
Aplicaciones Científicas De Investigación
1,4,7,10,13,16-Hexaoxacycloicosane has a wide range of scientific research applications. In chemistry, it is used as a phase-transfer catalyst and in the synthesis of various organic compounds . In biology, it is employed in the study of ion transport and membrane permeability due to its ability to form complexes with metal cations .
In medicine, the compound is used in the development of drug delivery systems and as a component in diagnostic assays. Industrial applications include its use in the purification of metals and as an additive in the production of polymers .
Mecanismo De Acción
The mechanism of action of 1,4,7,10,13,16-Hexaoxacycloicosane involves its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether structure coordinate with the cation, stabilizing it within the ring. This complexation can affect the solubility, reactivity, and transport of the cation in various environments .
Molecular targets and pathways involved include the interaction with potassium, calcium, strontium, and barium ions. The stability of these complexes varies depending on the cation and the solvent used .
Comparación Con Compuestos Similares
1,4,7,10,13,16-Hexaoxacycloicosane is unique among crown ethers due to its specific affinity for potassium cations. Similar compounds include:
Dibenzo-18-crown-6: A derivative with benzene rings attached to the crown ether structure.
Hexaaza-18-crown-6: A crown ether with nitrogen atoms replacing some of the oxygen atoms.
1,4,7,10,13,16-Hexathiacyclooctadecane: A sulfur-containing analog of 18-crown-6
These compounds share similar complexation properties but differ in their affinity for various cations and their chemical reactivity.
Propiedades
Número CAS |
62991-36-0 |
|---|---|
Fórmula molecular |
C14H28O6 |
Peso molecular |
292.37 g/mol |
Nombre IUPAC |
1,4,7,10,13,16-hexaoxacycloicosane |
InChI |
InChI=1S/C14H28O6/c1-2-4-16-6-8-18-10-12-20-14-13-19-11-9-17-7-5-15-3-1/h1-14H2 |
Clave InChI |
DTFUUFAGNFLISH-UHFFFAOYSA-N |
SMILES canónico |
C1CCOCCOCCOCCOCCOCCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)

![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)








![1,2,3,4,5-Pentachloro-6-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14498452.png)
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)

